molecular formula C22H28O7 B3366200 [2,5]-DIBENZO-21-CROWN-7 CAS No. 133560-78-8

[2,5]-DIBENZO-21-CROWN-7

Cat. No.: B3366200
CAS No.: 133560-78-8
M. Wt: 404.5 g/mol
InChI Key: ZWXZOHRNCJWKKP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Crown Ether Research

The field of crown ether chemistry was established in 1967 through the serendipitous discovery by Charles J. Pedersen at DuPont. qu.edu.iq While attempting to synthesize a multidentate ligand for divalent cations, Pedersen isolated a white, crystalline by-product which he identified as dibenzo-18-crown-6. muk.ac.ir This macrocyclic polyether demonstrated a remarkable and unexpected ability to form stable complexes with alkali metal cations. qu.edu.iq This finding marked a pivotal moment, effectively launching the field of supramolecular chemistry, which focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. muk.ac.ir

Pedersen's initial work inspired a rapid expansion in the synthesis of new macrocyclic compounds. Researchers began to systematically vary the size of the polyether ring and the nature of any substituents to investigate the effects on cation binding affinity and selectivity. muk.ac.ir The term "crown ether" was coined by Pedersen due to the resemblance of the molecule, when complexed with a cation, to a crown. The nomenclature developed, such as 18-crown-6, conveniently describes the total number of atoms in the macrocyclic ring (18) and the number of those atoms that are oxygen (6). The groundbreaking work of Pedersen, along with Donald J. Cram and Jean-Marie Lehn, in synthesizing and studying the properties of these and other related molecules, was recognized with the 1987 Nobel Prize in Chemistry, underscoring the profound impact of their discoveries on the chemical sciences.

Significance of Macrocyclic Architectures in Molecular Recognition

Molecular recognition is a fundamental concept in chemistry and biology, referring to the specific interaction between two or more molecules through non-covalent forces. Macrocyclic architectures, such as crown ethers, are of paramount importance in this field, acting as 'hosts' that can selectively bind to complementary 'guest' species. muk.ac.ir The efficacy of crown ethers as hosts stems from their unique structural features. They possess a pre-organized, three-dimensional cavity lined with electron-donating oxygen atoms, creating a polar interior and a non-polar, hydrophobic exterior. qu.edu.iq

A key principle governing their selectivity is the "size-fit" relationship, where the most stable complex is formed when the ionic diameter of the guest cation closely matches the cavity size of the host macrocycle. researchgate.netriken.jp This complementarity allows for optimal ion-dipole interactions between the positively charged cation and the lone pairs of the ether oxygen atoms. researchgate.net The rigidity or flexibility of the macrocyclic ring also plays a crucial role in its binding characteristics. muk.ac.ir The ability of these synthetic macrocycles to selectively recognize and bind specific ions has led to their widespread use in various applications, including phase-transfer catalysis, the development of ion-selective electrodes, and processes for ion separation and extraction. cymitquimica.com

Overview of Dibenzo-21-Crown-7 as a Supramolecular Host

researchgate.netosti.gov-Dibenzo-21-crown-7 is a specific isomer of the dibenzo-crown ether family. It is a macrocyclic compound characterized by a 21-membered ring containing seven oxygen atoms and two benzene (B151609) rings fused to the polyether loop. The IUPAC name for this specific isomer is 2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.0⁹,¹⁴]nonacosa-1(29),9,11,13,25,27-hexaene. nih.gov

Table 1: General Properties of researchgate.netosti.gov-Dibenzo-21-crown-7

Property Value Reference
CAS Number 14098-41-0 nih.govchemicalbook.com
Molecular Formula C₂₂H₂₈O₇ nih.govchemicalbook.com
Molecular Weight 404.45 g/mol nih.govchemicalbook.com
Melting Point 103-107 °C chemicalbook.com

The presence of the two benzo groups imparts a degree of rigidity to the macrocycle compared to its unsubstituted counterpart, 21-crown-7. The estimated cavity size of dibenzo-21-crown-7 is between 3.4 and 4.3 Å. researchgate.net This relatively large cavity makes it an effective host for larger alkali metal cations, demonstrating a particular affinity for the cesium ion (Cs⁺), which has an ionic diameter of approximately 3.3 Å. researchgate.net

The crystal structure of dibenzo-21-crown-7 (with CAS number 14098-41-0) has been determined by X-ray crystallography, providing precise data on its solid-state conformation. nih.gov

Table 2: Crystallographic Data for Dibenzo-21-crown-7

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P 1 21/c 1 nih.gov
a (Å) 4.98010 nih.gov
b (Å) 17.4771 nih.gov
c (Å) 23.1000 nih.gov
**β (°) ** 94.1240 nih.gov
Volume (ų) 2005.37 nih.gov

The selective binding properties of researchgate.netosti.gov-Dibenzo-21-crown-7 have been exploited in various research areas. It has been used as a selective ligand in the synthesis of ion-imprinted polymers for the recognition and pre-concentration of rubidium ions. researchgate.net Furthermore, its strong affinity for cesium has been utilized in the extraction of cesium nitrate (B79036) from aqueous solutions and in facilitating the synthesis of cesium-containing materials like perovskite quantum dots. osti.govresearchgate.net Competitive ¹³³Cs NMR spectroscopy studies have been employed to determine the stability of its complexes with a range of mono- and divalent cations in different solvent systems. These studies provide quantitative data on its binding selectivity.

Table 3: Stability Constants (log K) for 1:1 Complexes of Dibenzo-21-crown-7 with Various Cations

Cation log K in Acetonitrile-DMSO (96.5:3.5 w/w) log K in Nitromethane-DMSO (96.5:3.5 w/w) Reference
Na⁺ < 2.0 < 2.0
K⁺ 4.41 5.06
Rb⁺ 4.54 5.12
Cs⁺ 4.10 4.70
Ag⁺ 3.52 4.09
Tl⁺ 4.38 4.94
NH₄⁺ 4.08 4.68
Mg²⁺ < 2.0 < 2.0
Ba²⁺ 4.40 5.05
Hg²⁺ 2.91 3.54
Pb²⁺ 4.08 4.67
UO₂²⁺ 3.32 3.82

The data reveals a clear preference for large, soft cations like Rb⁺, K⁺, and Ba²⁺, consistent with the host's large and relatively flexible cavity. This well-defined binding behavior makes researchgate.netosti.gov-Dibenzo-21-crown-7 a valuable tool in supramolecular chemistry for the selective recognition and complexation of specific metal ions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,12,15,18,21,24-heptaoxatricyclo[23.4.0.06,11]nonacosa-1(29),6,8,10,25,27-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O7/c1-3-7-21-19(5-1)26-15-13-24-11-9-23-10-12-25-14-16-27-20-6-2-4-8-22(20)29-18-17-28-21/h1-8H,9-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXZOHRNCJWKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC=CC=C2OCCOC3=CC=CC=C3OCCOCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369242
Record name ST50759413
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133560-78-8
Record name ST50759413
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Host Guest Complexation and Molecular Recognition Phenomena

Fundamental Principles of Crown Ether-Guest Interactions

The formation of stable complexes between crown ethers and guest species is not a random process but is instead directed by fundamental thermodynamic and structural principles. These principles include the chelate effect, preorganization of the host molecule, the compatibility between the host's cavity and the guest's size, and the collective contribution of various non-covalent forces.

Complementing the chelate effect is the principle of preorganization. An ideal host molecule is one whose conformation is already arranged for optimal guest binding, minimizing the entropic penalty associated with conformational changes upon complexation. sid.ir While flexible to some degree, the macrocyclic structure of peacta.orgnih.gov-Dibenzo-21-crown-7 is inherently more preorganized for binding a cation within its central cavity than an analogous acyclic polyether. sid.ir This partial preorganization reduces the conformational freedom that is lost during the binding event, contributing to a more favorable free energy of complexation.

A primary determinant of binding selectivity in crown ether chemistry is the "size-fit" relationship, which compares the diameter of the guest cation to the cavity size of the host macrocycle. The cavity of a crown ether provides a specific environment, and the most stable complexes are typically formed when the guest ion fits snugly within this cavity, maximizing the electrostatic interactions with the oxygen donor atoms. For 21-crown-7 ethers, the cavity size is generally considered optimal for larger alkali metal cations like cesium (Cs⁺).

However, the size-fit concept is not entirely rigid. The inherent flexibility of the polyether ring allows for significant conformational adaptability. sid.irpeacta.orgnih.gov-Dibenzo-21-crown-7 can adjust its three-dimensional shape to accommodate cations that are not a perfect match for its cavity. For smaller cations, the crown can wrap around the ion to achieve effective coordination, while for larger guests, it can adopt a more planar conformation. This flexibility, while enabling the complexation of a range of cations, means that selectivity is not solely dictated by the size-fit principle but also by the energetic costs of conformational reorganization.

The stability of peacta.orgnih.gov-Dibenzo-21-crown-7 complexes is the result of multiple non-covalent interactions working in concert. arxiv.orgmdpi.com The most significant of these is the ion-dipole interaction between the positively charged guest cation and the partial negative charges on the ether oxygen atoms. nih.gov The symmetrical arrangement of these oxygen atoms within the macrocycle creates an electron-rich cavity that is highly attractive to cations.

While ion-dipole forces are dominant, other interactions also play crucial roles. Hydrogen bonding can be significant when the guest is an ammonium (B1175870) ion or when solvent molecules are involved in the complex. Furthermore, the presence of two benzene (B151609) rings in the macrocycle's structure introduces the possibility of π-π stacking interactions. These can occur between the host and an appropriate aromatic guest or between two host-guest complexes, potentially leading to the formation of higher-order supramolecular assemblies. The collective strength of these varied non-covalent interactions ultimately determines the stability and structure of the final complex. rsc.orgresearchgate.net

Complexation with Metal Cations

The defining characteristic of peacta.orgnih.gov-Dibenzo-21-crown-7 is its ability to form stable complexes with a variety of metal cations. The selectivity and strength of this binding are influenced by factors such as the cation's size, charge density, and the nature of the solvent environment.

peacta.orgnih.gov-Dibenzo-21-crown-7 demonstrates a distinct pattern of selectivity towards the alkali metal cations. The large, flexible 21-membered ring with seven donor oxygen atoms is structurally well-suited to encapsulate the larger cations in this group, namely K⁺, Rb⁺, and Cs⁺. The interaction involves the envelopment of the cation by the polyether ring, allowing for multiple ion-dipole interactions. nih.gov While smaller cations like Li⁺ and Na⁺ can also form complexes, the fit is less ideal, often requiring more significant conformational rearrangement of the host, which can lead to lower stability constants compared to the larger cations. muk.ac.ir

The thermodynamics of complexation between peacta.orgnih.gov-Dibenzo-21-crown-7 and alkali metal ions have been investigated to quantify binding affinities. The stability of these complexes is typically expressed by the stability constant (K) or its logarithm (log K). A higher log K value indicates a more stable complex and a more favorable free energy of formation (ΔG).

Studies conducted in polar solvents like methanol (B129727) have determined the stability constants for these interactions. The data reveals a clear preference for larger alkali metal cations. For instance, research by Katsuta et al. on Dibenzo-21-crown-7 provides specific thermodynamic data for complexation with alkali metal ions. acs.org The stability constants generally increase with increasing cation size from Na⁺ to Cs⁺, highlighting the suitability of the large crown ether cavity for these ions.

Table 1: Stability Constants (log K) for the Complexation of Dibenzo-21-crown-7 with Alkali Metal Cations in Methanol at 25°C

CationIonic Radius (Å)log K
Na⁺1.022.87
K⁺1.383.55
Rb⁺1.523.61
Cs⁺1.673.73
Data sourced from Katsuta et al., as cited in an ACS publication. acs.org

The trend observed in the table underscores the principle of size-fit and conformational adaptability. The increasing stability from Na⁺ to Cs⁺ indicates that the energetic benefit of accommodating the larger, more polarizable cations within the flexible 21-crown-7 ring outweighs any potential strain induced in the macrocycle.

Alkali Metal Cations (Li+, Na+, K+, Rb+, Cs+)

Selectivity Profiles Towards Specific Ions

The binding affinity and selectivity of crown ethers are influenced by factors such as the relative sizes of the cation and the crown ether's cavity, the type of donor atoms, and the solvent used. researchgate.net For thallium (Tl+) complexes, the stability of dibenzo-21-crown-7 was found to be lower than several other crown ethers like DA18C6, DC18C6, and 18-crown-6. researchgate.net In the case of silver (Ag+) complexes, DB21C7 also showed lower stability compared to a range of other macrocycles. researchgate.net The structural origins of ion selectivity have been investigated for related compounds like tribenzo-21-crown-7, where different crown conformations are observed for complexes with different alkali metal ions. nih.gov

Alkaline Earth Metal Cations (e.g., Mg²⁺, Ca²⁺, Sr²⁺, Ra²⁺)

The large cavity of 21-crown-7 ethers makes them suitable hosts for larger alkaline earth metal cations. Studies on an anthraquinone-derived 21-crown-7 ether (AQ21C7) in methanol and acetonitrile (B52724) solutions showed the formation of 1:1 complexes with all alkaline earth ions. peacta.org For the larger cations, strontium (Sr²⁺) and barium (Ba²⁺), L₂M²⁺ "sandwich" complexes were also detected when the ligand was in excess. peacta.org The stability of these complexes was found to be greater in acetonitrile, a solvent with weaker solvating capacity, compared to methanol. peacta.org

In the context of radium (Ra²⁺) separation, 21-crown-7 has been shown to enhance the extraction of larger alkaline earth cations. unt.edu Research using a dibenzo-21-crown-7 resin to extract radium and actinium showed no significant uptake of radium, indicating weak complexation under the studied conditions. osti.gov

Below is a data table summarizing the stability constants for complexes of an anthraquinone-21-crown-7 (AQ21C7) with alkaline earth metal ions.

Table 1: Stability Constants (log β) for AQ21C7 Complexes with Alkaline Earth Metal Cations peacta.org
CationIonic Radius (Å)Methanol (log β₁₁)Acetonitrile (log β₁₁)Acetonitrile (log β₂₁)
Mg²⁺0.722.283.81-
Ca²⁺1.002.604.68-
Sr²⁺1.183.355.889.14
Ba²⁺1.353.296.259.56

Transition and Heavy Metal Cations (e.g., Zn²⁺, Cd²⁺, Pb²⁺, Fe²⁺, Ag⁺)

The interaction of dibenzo-21-crown-7 with transition and heavy metals is generally less pronounced compared to its affinity for certain alkali and alkaline earth metals. The oxygen donor atoms in the crown ether have a higher affinity for hard cations like alkali and alkaline earth ions, while transition metal ions often prefer softer donor atoms like nitrogen or sulfur. muk.ac.ir Nevertheless, complexation can occur. For instance, the stability of Ag⁺ complexes with DB21C7 has been studied, although it was found to be less stable than complexes with several other crown ethers. researchgate.net

Radionuclide Cations (e.g., Cs-137, Sr-90, Co-60, UO₂ ²⁺, Ac)

Dibenzo-21-crown-7 has been specifically investigated for the separation of certain radionuclides. A resin impregnated with DB21C7 was used to study the extraction of radium (²²⁴Ra) and actinium (²²⁸Ac). osti.gov While radium extraction was negligible, actinium showed significant extraction, particularly at high pH (>10). osti.gov The presence of the dye Rose Bengal in the solution significantly enhanced the extraction of actinium. osti.gov Column studies demonstrated a moderately effective separation of actinium from radium, with approximately 78% of the actinium recovered without detectable radium. osti.gov The unsubstituted 21-crown-7 ligand is also noted to have a specific affinity for caesium cations, which is relevant for the separation of Cs-137. wikipedia.org

Table 2: Extraction of Actinium with Dibenzo-21-crown-7 Resin osti.gov
ConditionpHMaximum Extraction (Distribution Ratio)
Blank Solution>10~2,000
Rose Bengal Solution>10~60,000

Complexation with Organic Guest Species

Beyond inorganic cations, dibenzo-21-crown-7 and its analogues engage in host-guest interactions with various organic molecules, leading to the formation of supramolecular assemblies.

Secondary Ammonium Ions and Pseudorotaxane/Rotaxane Formation

A significant application of 21-crown-7 ethers in supramolecular chemistry is their ability to form threaded structures with secondary ammonium ions. Research has shown that secondary dialkylammonium salts can thread through the cavity of benzo-21-crown-7 (B12120596) to form acs.orgpseudorotaxanes. acs.orgnih.gov The binding constants for these complexes in acetone (B3395972) were found to be significantly higher (527–1062 M⁻¹) than those formed with the more traditionally used dibenzo-24-crown-8 (B80794) (135–261 M⁻¹). acs.orgnih.govresearchgate.net This robust recognition motif has been successfully utilized to prepare acs.orgrotaxanes, where bulky "stopper" groups prevent the unthreading of the macrocycle from the linear guest. acs.orgnih.gov The formation of these interlocked structures has been confirmed by proton NMR spectroscopy, mass spectrometry, and X-ray crystallography. nih.govresearchgate.net This host-guest system has also been used to construct a [c2]daisy chain, a self-assembled supramolecular polymer. acs.org

Table 3: Binding Constants (Kₐ) for Pseudorotaxane Formation in Acetone acs.orgnih.gov
HostGuestBinding Constant (Kₐ, M⁻¹)
Benzo-21-crown-7Secondary Dialkylammonium Salts527–1062
Dibenzo-24-crown-8Secondary Dialkylammonium Salts135–261

Recognition of Other Neutral and Ionic Organic Guests (e.g., Dyes, Amines)

The interaction of dibenzo-21-crown-7 with other organic species has also been explored. A notable example is the synergistic effect observed in the extraction of actinium when the dye Rose Bengal is present. osti.gov This suggests a cooperative interaction between the crown ether, the metal cation, and the organic dye molecule, forming a ternary complex that facilitates extraction. Furthermore, studies on ditopic bis-urea receptors based on a dibenzo sigmaaldrich.comcrown-7 scaffold have demonstrated cooperative binding towards halide anions when complexed with rubidium or caesium cations, indicating the recognition of ion pairs. nih.gov

Enantioselective Recognition Mechanisms of csic.esmdpi.com-DIBENZO-21-CROWN-7

The ability of macrocyclic host molecules, such as crown ethers, to selectively bind enantiomers of chiral guest molecules is a cornerstone of supramolecular chemistry. This process, known as enantioselective recognition, is fundamental to applications ranging from chiral separations to asymmetric catalysis. The compound csic.esmdpi.com-DIBENZO-21-CROWN-7, a member of the dibenzo-crown ether family, possesses a unique three-dimensional architecture that allows for such discrimination. The mechanisms governing this selectivity are multifaceted, relying on a combination of steric and electronic interactions, as well as the conformational dynamics of both the host and guest molecules.

The primary interaction driving the formation of host-guest complexes with chiral amines and amino acid esters is the hydrogen bonding between the ammonium group of the guest and the ether oxygen atoms of the crown ether. The 21-membered ring of csic.esmdpi.com-DIBENZO-21-CROWN-7 provides a sufficiently large and flexible cavity to accommodate these guests. However, it is the strategic placement of the rigid dibenzo groups that imparts a degree of preorganization and creates a chiral environment.

For enantioselective recognition to occur, there must be at least three points of interaction between the host and the guest, a principle often referred to as the "three-point interaction model." In the case of chiral derivatives of csic.esmdpi.com-DIBENZO-21-CROWN-7, these interactions can be a combination of:

Primary Hydrogen Bonding: The fundamental interaction between the guest's ammonium group and the crown's ether oxygens.

Secondary Interactions: These can include hydrogen bonding, π-π stacking, steric repulsion, and dipole-dipole interactions between the chiral substituents on the crown ether and the functional groups of the guest enantiomer.

It is the subtle differences in the stability of the diastereomeric complexes formed between the chiral host and each enantiomer of the guest that lead to enantioselectivity. These differences can be quantified by measuring the association constants (Ka) for each complex. A higher Ka value indicates a more stable complex.

Without specific experimental data for csic.esmdpi.com-DIBENZO-21-CROWN-7, a quantitative analysis and the creation of data tables illustrating its enantioselective recognition capabilities are not possible at this time. Further empirical research is required to fully characterize the enantioselective recognition mechanisms of this specific crown ether.

Computational and Theoretical Investigations of Dibenzo 21 Crown 7 Systems

Quantum Chemical Methods (e.g., DFT, Ab Initio Calculations)

Quantum chemical methods are fundamental tools for investigating the behavior of molecular systems by solving the Schrödinger equation. researchgate.net Techniques such as Density Functional Theory (DFT) and ab initio calculations provide essential information about electronic structures, energies, and molecular properties. researchgate.net These methods are instrumental in understanding the intrinsic properties of DB21C7 and its interaction with guest species.

Theoretical calculations are crucial for determining the stable conformations of DB21C7 and its complexes. Geometrical optimization procedures are used to find the minimum energy structures, which can then be compared with experimental data, such as X-ray crystal structures. dennis-wiedemann.de For the solvent-free crystal structure of DB21C7, the molecule adopts a boat-like conformation and stacks along the crystallographic a-axis. dennis-wiedemann.de

Table 1: Selected Crystallographic Data for Solvent-Free Dibenzo-21-crown-7 dennis-wiedemann.denih.gov
ParameterValue
Systematic Namedibenzo[b,k]-1,4,7,10,13,16,19-heptaoxacycloheneicosa-2,11-diene
Molecular FormulaC22H28O7
Space GroupP 1 21/c 1
Cell Length a (Å)4.98010
Cell Length b (Å)17.4771
Cell Length c (Å)23.1000
Cell Angle β (°)94.1240

Quantum chemical calculations are widely used to quantify the strength of host-guest interactions. By calculating the energies of the host, the guest, and the host-guest complex, the interaction energy can be determined. This provides a theoretical measure of the stability of the complex.

For example, computational studies on ion-pair complexes involving a dibenzo-21-crown-7 bis-urea receptor (R(1)) have been performed to understand its binding selectivity. nih.gov In a related system based on a dibenzo-24-crown-8 (B80794) scaffold (R(2)), calculations showed that the interaction energies of the ion-pair complexes increased in the order CsI < CsBr < CsCl < RbCl, which supported the selectivity observed in solution and gas-phase experiments. nih.gov Such calculations help to explain why certain ions bind more strongly than others. The binding affinity of crown ethers is also highly dependent on the guest. For instance, benzo-21-crown-7 (B12120596), a closely related macrocycle, forms stable pseudorotaxanes with secondary dialkylammonium salts, exhibiting high binding constants. acs.orgresearchgate.net

Table 2: Comparative Binding Constants (Ka) for Crown Ether/Secondary Dialkylammonium Salt Complexes in Acetone (B3395972) acs.orgresearchgate.net
HostGuest TypeBinding Constant Range (M-1)
Benzo-21-crown-7Secondary Dialkylammonium Salt527–1062
Dibenzo-24-crown-8 (Traditional Host)Secondary Dialkylammonium Salt135–261

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov MD simulations provide a detailed view of conformational changes, host-guest dynamics, and the influence of the environment on the system's behavior.

For 21-crown-7 derivatives, MD studies have shown that the crown ether macrocycle is highly flexible when simulated in the gas phase, regardless of the number or position of benzo groups. rsc.org This flexibility is a key characteristic that allows the crown ether to adapt its conformation to encapsulate guest ions. In the solid state, the conformation of a dibenzo-21-crown-7 bis-urea receptor was found to be "open" due to its asymmetric crown ether scaffold, which helps to explain its complexation behavior. nih.gov

The solvent environment plays a critical role in host-guest chemistry, influencing both the conformation of the host and the strength of its interaction with guests. nih.gov MD simulations that explicitly include solvent molecules are essential for capturing these effects accurately.

Simulations of 21-crown-7 benzo derivatives in an explicit aqueous phase reveal significant differences compared to in-vacuo simulations. rsc.org The properties of the free ligands in water, such as hydrophobicity, and the stability of the complexes are greatly affected by the solvent. rsc.org The accessibility of the bound cation to the bulk solvent is a crucial factor that can be analyzed through MD simulations, helping to explain differences in the extracting properties and selectivity of various crown ethers. rsc.org In general, the binding preferences of host molecules can be solvent-dependent; for example, certain coordination cages show a preference for aromatic and aliphatic guests in water, but only bind aliphatic guests in acetonitrile (B52724). nih.gov

Understanding the dynamic process of a guest entering and leaving a host's cavity is fundamental to supramolecular chemistry. MD simulations can be employed to model these pathways and calculate the energetic barriers associated with complex formation and dissociation. These simulations can reveal metastable states and transition pathways that are often difficult to observe experimentally. nih.gov The process involves the initial encounter of the host and guest, conformational rearrangements of the host to accommodate the guest, the formation of specific non-covalent interactions, and the eventual release of the guest. The timescale of these events can range from picoseconds to microseconds, making them well-suited for investigation via MD simulations.

Advanced Research Applications in Chemical Sciences

Applications in Separation Science and Environmental Remediation

The selective binding properties of nih.govmdpi.com-Dibenzo-21-crown-7 are particularly advantageous in the development of sophisticated systems for separating and removing specific ions from complex mixtures, with significant implications for environmental remediation and resource recovery.

The incorporation of nih.govmdpi.com-Dibenzo-21-crown-7 into membrane systems facilitates the selective transport of specific cations. By acting as a carrier molecule, it can bind to a target ion on one side of the membrane, transport it across, and release it on the other side, typically driven by a concentration gradient.

Research has demonstrated the effect of loading nih.govmdpi.com-Dibenzo-21-crown-7 (DB21C7) into a Nafion-117 polymer membrane on the transport properties of cesium (Cs⁺) and sodium (Na⁺) ions. Studies indicated that as the concentration of DB21C7 in the membrane increased, the mobility of both Cs⁺ and Na⁺ decreased. This effect is attributed to the interaction between the crown ether and the cations. The significantly higher activation energy required for Cs⁺ diffusion in the DB21C7-loaded membrane compared to one loaded with Dibenzo-18-crown-6 points to a stronger interaction between DB21C7 and Cs⁺, highlighting its potential for creating ion-selective transport pathways .

Table 1: Effect of nih.govmdpi.com-Dibenzo-21-crown-7 (DB21C7) Loading on Ion Diffusion in Nafion-117 Membrane
Membrane CompositionIonObservationInferred Interaction
Cs-Nafion with DB21C7Cs⁺Decreased mobility with increased DB21C7 loading; high activation energy for diffusion.Strong interaction
Cs-Nafion with DB21C7Na⁺Decreased mobility with increased DB21C7 loading.Moderate interaction

Solvent extraction and extraction chromatography using nih.govmdpi.com-Dibenzo-21-crown-7 have been effectively employed for the selective removal of metal ions and hazardous radionuclides from aqueous solutions.

One significant application is in the separation of actinium (Ac) and radium (Ra). Batch studies using a dibenzo-21-crown-7 resin showed that actinium is effectively extracted at a high pH (>10). The presence of Rose Bengal in the solution was found to significantly enhance this extraction. Conversely, there was no significant uptake of radium under the same conditions, allowing for a moderately effective separation of the two radionuclides. Column studies demonstrated that approximately 78% of the actinium could be recovered with no detectable radium contamination .

The compound has also been studied for the extraction of cesium nitrate (B79036) (CsNO₃) into 1,2-dichloroethane. The extraction behavior is accounted for by the formation of a CsBNO₃ species (where B is the crown ether) in the organic phase. Compared to its analogue dicyclohexano-21-crown-7, dibenzo-21-crown-7 extracts CsNO₃ less strongly, but its extraction properties are not substantially affected by the alkylation of its benzo groups nih.gov.

Furthermore, a dispersive liquid-liquid microextraction (DLLME) technique has been developed for the rapid determination of ²²⁶Ra in water samples. In this method, nih.govmdpi.com-Dibenzo-21-crown-7, along with 2-theonyltrifluoroacetone, is used to complex with ²²⁶Ra, partitioning it into fine droplets of toluene (B28343) for subsequent measurement sigmaaldrich.com.

Table 2: Research Findings on Metal Ion and Radionuclide Extraction using nih.govmdpi.com-Dibenzo-21-crown-7
Target Ion(s)MethodKey FindingsReference
Actinium (Ac) and Radium (Ra)Extraction chromatography with DB21C7 resinHigh extraction of Ac at pH > 10, enhanced by Rose Bengal. No significant Ra uptake. Achieved ~78% Ac recovery with no detectable Ra.
Cesium (Cs⁺)Solvent extraction into 1,2-dichloroethaneForms a 1:1 metal:crown complex (CsBNO₃) in the organic phase. Extracts less strongly than dicyclohexano-21-crown-7. nih.gov
Radium (²²⁶Ra)Dispersive liquid-liquid microextraction (DLLME)Used as a complexing agent to partition Ra from water into an organic solvent for analysis. sigmaaldrich.com

Integration into Supramolecular Materials and Assemblies

The principles of host-guest chemistry, centered on the specific recognition between a host like nih.govmdpi.com-Dibenzo-21-crown-7 and a suitable guest, are fundamental to the bottom-up construction of advanced supramolecular materials.

A significant area of research involves the use of the benzo-21-crown-7 (B12120596) moiety as a host for secondary dialkylammonium salt guests. This specific and reversible non-covalent interaction serves as the driving force for the self-assembly of monomers into long polymer chains or cross-linked networks.

Researchers have designed and synthesized ditopic host molecules containing two benzo-21-crown-7 units and ditopic guest molecules with two dialkylammonium salt units. When mixed, these components self-assemble into linear supramolecular polymers. By using a homoditopic benzo-21-crown-7 cross-linker with a polymer functionalized with secondary ammonium (B1175870) salts, three-dimensional supramolecular cross-linked networks can be formed. These networks can entrap large amounts of solvent to form supramolecular gels. A key feature of these materials is their responsiveness to external stimuli; the host-guest interaction can be disrupted by changes in temperature, pH, or the addition of competing guest ions like potassium (K⁺), leading to a reversible sol-gel transition. This stimuli-responsive behavior is crucial for the development of "smart" materials.

The reversible nature of the host-guest interaction between benzo-21-crown-7 and secondary dialkylammonium salts provides a conceptual basis for the design of molecular switches and machines. A nih.govrotaxane, a simple form of a molecular machine, has been successfully prepared based on this recognition motif. In a rotaxane, a macrocyclic molecule (the "wheel," e.g., benzo-21-crown-7) is mechanically interlocked onto a linear molecule (the "axle," e.g., a dialkylammonium salt) that is capped with bulky "stoppers" to prevent the wheel from dethreading.

Conceptually, the position of the wheel on the axle could be controlled by external stimuli. If the axle contains two different recognition sites (stations), the wheel's preference for one station over the other could be switched by altering the chemical environment (e.g., pH or solvent polarity), causing the wheel to shuttle from one station to the other. This controlled, stimulus-induced motion at the molecular level is the fundamental principle of a molecular switch. By integrating these switching elements into more complex systems, it is possible to conceptualize the development of more sophisticated molecular machines that can perform specific tasks in response to programmed inputs.

Host-guest chemistry involving crown ethers offers a versatile method for tuning the properties of colloidal systems, such as the solubility and self-organization of nanocrystals. While not exclusively demonstrated with nih.govmdpi.com-Dibenzo-21-crown-7, the general principle is directly applicable.

Role in Catalysis and Reaction Control (General Concept for Crown Ethers)

Crown ethers, including dibenzo derivatives like capes.gov.brresearchgate.net-Dibenzo-21-crown-7, represent a significant class of macrocyclic polyethers that have had a profound impact on the field of supramolecular chemistry and catalysis. tandfonline.comtandfonline.com Their unique ability to selectively bind metal and organic cations within their central cavity is the foundation of their catalytic applications. tandfonline.comwikipedia.org This host-guest complexation capability allows them to act as powerful catalysts, particularly as phase-transfer catalysts, and as essential components in more complex supramolecular catalytic systems. researchgate.nettandfonline.com

The primary mechanism by which crown ethers exert their catalytic effect is through the sequestration of a cation, which in turn activates the associated anion. tandfonline.com In a typical scenario, an inorganic salt, which is often insoluble in organic solvents, can be brought into the organic phase by a crown ether. The crown ether encapsulates the cation, and the lipophilic exterior of the crown ether facilitates the dissolution of the entire ion pair in the organic medium. wikipedia.org This process has two significant consequences for catalysis:

Increased Nucleophilicity of the Anion: Once the cation is complexed within the crown ether's cavity, it is effectively shielded from its counter-ion, the anion. This separation of the ion pair leads to a "naked" or more reactive anion, significantly enhancing its nucleophilicity. tandfonline.com

Phase-Transfer Catalysis (PTC): Crown ethers can transport ionic reactants across the phase boundary between two immiscible liquids (e.g., aqueous and organic phases) or from a solid phase into a liquid phase. wikipedia.orgmdpi.comyoutube.com This allows reactions to occur that would otherwise be inhibited by the inability of the reactants to come into contact. The crown ether continuously shuttles the reactant from one phase to the other, thus acting as a catalyst.

The efficiency and selectivity of a crown ether catalyst are governed by several factors, most notably the relative sizes of the cation and the crown ether's cavity. wikipedia.org A good "fit" between the cation and the cavity results in a more stable complex, leading to more effective catalysis. The table below illustrates the general relationship between common alkali metal cations and the cavity sizes of representative crown ethers.

CationIonic Diameter (Å)Crown EtherCavity Diameter (Å)
Li⁺1.5212-Crown-41.2 - 1.5
Na⁺2.0415-Crown-51.7 - 2.2
K⁺2.7618-Crown-62.6 - 3.2
Rb⁺2.9821-Crown-73.4 - 4.3
Cs⁺3.4021-Crown-73.4 - 4.3

This table presents generalized data for illustrative purposes.

Based on its structure, capes.gov.brresearchgate.net-Dibenzo-21-crown-7, with its 21-membered ring and seven oxygen atoms, is expected to form stable complexes with larger cations such as rubidium and cesium, as suggested by the data for the parent 21-crown-7. nih.gov This selectivity can be harnessed to control reaction pathways by favoring the participation of specific metal-ion-associated reactants.

Beyond simple phase-transfer catalysis, crown ethers are integral components of more sophisticated supramolecular catalytic systems. researchgate.netnortheastern.edu In these systems, the crown ether unit serves as a recognition site, binding a substrate or a part of a substrate through cation complexation. researchgate.netnortheastern.edu This binding event can pre-organize the substrate for a subsequent reaction, often catalyzed by another functional group attached to the crown ether scaffold. This approach allows for the development of catalysts with enzyme-like properties, exhibiting high selectivity and efficiency. researchgate.net

The catalytic activity of crown ethers can be further tuned by modifying their structure. For instance, the introduction of chiral centers can lead to enantioselective catalysts that are valuable in asymmetric synthesis. tandfonline.com Furthermore, attaching crown ethers to polymers or solid supports can facilitate catalyst recovery and recycling.

Future Directions and Emerging Research Avenues

Design of Novel Dibenzo-21-Crown-7 Architectures with Tailored Recognition Properties

A primary focus of future research lies in the rational design and synthesis of novel DB21C7 derivatives to achieve highly specific recognition of target ions and molecules. By modifying the basic DB21C7 scaffold, scientists can fine-tune its binding affinity, selectivity, and response to external stimuli.

Another area of innovation is the development of mechanically interlocked molecules, such as rotaxanes and pseudorotaxanes, using DB21C7 and its non-benzylated counterpart, benzo-21-crown-7 (B12120596) (B21C7), as the wheel component. acs.orgresearchgate.net Studies have demonstrated that secondary dialkylammonium salts can thread through the B21C7 cavity to form stable nih.govpseudorotaxanes. acs.orgresearchgate.net The binding constants for these complexes in acetone (B3395972) were found to be significantly higher (527–1062 M⁻¹) than those formed with the more traditionally used Dibenzo-24-crown-8 (B80794) (135–261 M⁻¹). acs.orgresearchgate.net The stability of these threaded structures can be further tailored by altering the ester-based end groups on the axle component, allowing for the construction of both stable rotaxanes and dynamic rotaxane-like entities. rsc.org

Furthermore, researchers are creating ion-imprinted polymeric nanoparticles using DB21C7 as a recognition site for the selective pre-concentration and detection of specific ions, such as rubidium. This technique leverages the inherent selectivity of the crown ether within a polymer matrix to create highly specialized sensors and separation materials.

Exploration of Dibenzo-21-Crown-7 in Advanced Functional Materials Development

The integration of DB21C7 into polymers and other materials is a rapidly growing field, leading to the development of advanced functional materials with novel properties and applications.

A significant breakthrough has been the incorporation of a di(aminobenze)-21-Crown-7 ether (DB21C7) monomer into a 6FDA-based polyimide backbone to create membranes for gas separation. researchgate.net Introducing the crown ether moiety into the polymer structure increases the chain packing density, which in turn enhances the diffusion and solubility selectivity for certain gases. researchgate.net These membranes exhibit a typical molecular sieving mechanism, with gas permeabilities following the order of He > H₂ > CO₂ > N₂ > CH₄. researchgate.net The inclusion of DB21C7 leads to a remarkable improvement in gas selectivity compared to the unmodified polyimide membrane. researchgate.net

Table 1: Selectivity Increase in Polyimide Membrane with 30 mol% DB21C7 researchgate.net
Gas PairSelectivity Increase (%)
He/CH₄173.5
H₂/CH₄156.9
CO₂/N₂109.4
CO₂/CH₄88.5

Another application is in the modification of ion-exchange membranes. When DB21C7 is loaded into a Nafion-117 membrane, it significantly affects the diffusional properties of cesium ions (Cs⁺). The mobility of Cs⁺ decreases as the concentration of the crown ether in the membrane increases, indicating a strong interaction between the ion and the macrocycle. This research is relevant for developing materials for selective ion transport and separation.

Additionally, studies on the benzo-21-crown-7 (B21C7) family have revealed robust thermoresponsive properties in aqueous solutions. nih.gov Depending on the substituents on the benzene (B151609) ring, these compounds can exhibit either a lower critical solution temperature (LCST), an upper critical solution temperature (UCST), or both. nih.gov This behavior, which can be further tuned by the addition of potassium salts that complex with the crown ether, opens up possibilities for creating new thermally responsive "smart" materials based on the B21C7 framework. nih.govrsc.org

Interdisciplinary Research Integrating Dibenzo-21-Crown-7 with Other Scientific Fields

The unique properties of DB21C7 are fostering collaborations across various scientific disciplines, leading to innovative solutions for complex problems, particularly in environmental science and radiochemistry.

A notable interdisciplinary application is the use of DB21C7-functionalized resins for the selective extraction of radionuclides from aqueous solutions. osti.govosti.gov Research has demonstrated the potential of a DB21C7 resin for the separation of Actinium-228 (²²⁸Ac) from Radium-224 (²²⁴Ra). osti.govosti.gov Batch studies showed that actinium is extracted effectively at high pH (>10), with significantly higher extraction in the presence of Rose Bengal dye. osti.govosti.gov While the extraction of radium with the DB21C7 resin was not significant in these studies, the selective uptake of actinium highlights the potential for using these materials in nuclear medicine for generator systems or in nuclear waste remediation. osti.govosti.gov It has been noted that alkaline earth metals like radium may preferentially extract into crown ethers with cyclohexano substituents rather than benzo groups, which could explain the observed selectivity. osti.gov

The development of DB21C7-based materials also intersects with analytical chemistry and environmental monitoring. The ability of this crown ether to selectively bind specific cations, such as cesium and rubidium, is being harnessed to create sensors and extraction systems for detecting and removing these elements from the environment. nih.govrsc.org The extraction of cesium nitrate (B79036) from solutions using DB21C7 has been studied, providing fundamental data for designing solvent extraction processes. rsc.org These applications bridge supramolecular chemistry with environmental engineering and analytical science, aiming to address challenges in pollution monitoring and resource recovery.

Q & A

Q. What synthetic methodologies are commonly employed for [2,5]-DIBENZO-21-CROWN-7, and how do reaction conditions influence yield and purity?

The Baeyer–Villiger oxidation reaction is a key method for synthesizing this compound, particularly for introducing lactone or ketone functional groups. Reaction parameters such as temperature (optimized between 50–80°C), solvent polarity (e.g., dichloromethane or acetonitrile), and catalyst selection (e.g., trifluoroacetic acid) significantly impact yield and purity. For instance, incomplete oxidation may lead to byproducts like partially ring-opened intermediates, necessitating chromatographic purification .

Q. How can researchers characterize the structural integrity and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the crown ether’s macrocyclic structure, with characteristic peaks for aromatic protons (~6.8–7.2 ppm) and ether oxygen-linked methylene groups (~3.5–4.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ at m/z 405.45 for C₂₂H₂₈O₇). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) should show a single dominant peak (>95% purity) .

Q. What are the primary challenges in achieving selective ion binding with this compound, and how can they be mitigated?

The 21-membered crown ether cavity exhibits selectivity for larger alkali metal ions (e.g., Rb⁺, Cs⁺) due to size compatibility. However, competing ions (e.g., K⁺, Na⁺) may reduce binding efficiency. Pre-organizing the crown ether via functionalization (e.g., methacrylic acid copolymerization) or using ion-imprinted polymers enhances selectivity. Solvent polarity adjustments (e.g., methanol/water mixtures) can also modulate binding kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in ion transport efficiency data for this compound across different polymeric membrane systems?

Discrepancies often arise from variations in membrane matrix flexibility and ionophore loading. For example, polymethacrylate-based membranes with oligodimethylsiloxane units (Tg ≈ −120°C) enhance Cs⁺ transport efficiency by 30% compared to rigid polystyrene matrices. Systematic studies using X-ray photoelectron spectroscopy (XPS) and impedance spectroscopy can clarify ion-dipole interactions and diffusion barriers .

Q. What experimental design considerations are critical for optimizing this compound in environmental remediation of radioactive cesium?

Key factors include:

  • pH stability : The crown ether retains Cs⁺ binding capacity at pH 5–9 but degrades under strongly acidic conditions (<pH 3).
  • Competing ions : Adding masking agents (e.g., EDTA for divalent cations) improves selectivity in contaminated water samples.
  • Reusability : Immobilizing the crown ether on silica nanoparticles via silane coupling allows ≥5 regeneration cycles without significant efficiency loss .

Q. How do structural modifications of this compound influence its supramolecular host-guest chemistry?

Substituents like tert-butyl groups at the benzo positions increase hydrophobicity, enhancing binding to non-polar guest molecules (e.g., polycyclic aromatics). Conversely, sulfonate groups improve aqueous solubility for biomedical applications. Computational modeling (DFT or MD simulations) can predict binding constants (log K) and guide functionalization strategies .

Q. What analytical techniques are most effective for quantifying trace metal ion extraction using this compound?

Inductively coupled plasma mass spectrometry (ICP-MS) offers detection limits <0.1 ppb for Rb⁺ and Cs⁺. For real-time monitoring, UV-vis spectroscopy with chromogenic dyes (e.g., picric acid) provides rapid quantification via absorbance shifts at 450 nm. Validation via atomic absorption spectroscopy (AAS) ensures accuracy in complex matrices .

Data Interpretation and Contradiction Management

Q. How should researchers address inconsistent stability data for this compound in oxidative environments?

Contradictions may stem from differing experimental conditions (e.g., O₂ levels, light exposure). Accelerated aging studies under controlled O₂ partial pressures (0.1–1 atm) and UV-vis monitoring of degradation products (e.g., quinones) clarify stability thresholds. Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w can extend shelf life by 50% .

Q. What statistical approaches are recommended for analyzing ion selectivity data in multi-component systems?

Multivariate analysis (e.g., principal component analysis) identifies dominant variables (e.g., ion radius, hydration energy) affecting selectivity. Competitive binding assays with equimolar ion mixtures, analyzed via nonlinear regression (e.g., Hill equation), quantify cooperative effects. Reporting log K values with ±5% confidence intervals ensures reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.